



Application Notes and Protocols for the Quantification of 50-C2-C9-4tail

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Compound of Interest		
Compound Name:	50-C2-C9-4tail	
Cat. No.:	B11937177	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel synthetic lipid, **50-C2-C9-4tail**, has been identified as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as siRNA and mRNA.[1] Accurate quantification of **50-C2-C9-4tail** is paramount during drug development and manufacturing to ensure the quality, efficacy, and safety of the final LNP-based therapeutic product. The identity, quantity, and purity of the individual lipids are critical quality attributes of mRNA-LNP products. This document provides detailed application notes and experimental protocols for the robust and reliable quantification of **50-C2-C9-4tail** in both raw material and formulated LNP samples.

The analytical methods detailed below are based on well-established techniques for the characterization of LNP components, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detection methods. These methods are suitable for the analysis of complex lipid mixtures and can be validated to meet regulatory requirements.

Analytical Methodologies Overview

The quantification of **50-C2-C9-4tail**, a synthetic lipid likely lacking a strong UV chromophore, necessitates the use of universal detection methods. The most suitable techniques are:



- High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A
 powerful technique for analyzing compounds that do not contain chromophores.[2][3] CAD
 offers high sensitivity and a consistent response for different analytes, making it ideal for
 quantifying the various lipid components in an LNP formulation.[4]
- Ultra-High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD): Another universal detection method that is well-suited for lipid analysis.[5] ELSD is compatible with gradient elution, which is often necessary for separating the complex lipid mixtures found in LNPs.[5]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, allowing for both quantification and structural confirmation of 50-C2-C9-4tail.[6][7] This method is particularly valuable for identifying and quantifying low-level impurities and degradation products.

Experimental Protocols

Protocol 1: Quantification of 50-C2-C9-4tail Raw Material by HPLC-CAD

This protocol describes the quantification of pure **50-C2-C9-4tail** raw material to assess its purity and concentration.

1. Materials and Reagents:

- 50-C2-C9-4tail reference standard
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Chloroform, HPLC grade

2. Instrumentation:

- HPLC system with a quaternary pump and autosampler
- Charged Aerosol Detector (CAD)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm)



3. Sample Preparation:

- Prepare a stock solution of **50-C2-C9-4tail** reference standard at 1 mg/mL in a mixture of chloroform and methanol (1:1, v/v).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 μg/mL to 100 μg/mL.
- Accurately weigh and dissolve the **50-C2-C9-4tail** raw material sample in the mobile phase to a final concentration within the calibration range.

4. Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 60 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 |
 60 | | 15.0 | 60 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 μL
- CAD Settings:
- Evaporation Temperature: 35°C
- Nebulizer Gas (Nitrogen): 60 psi

5. Data Analysis:

- Construct a calibration curve by plotting the peak area of the 50-C2-C9-4tail reference standard against its concentration.
- Determine the concentration of **50-C2-C9-4tail** in the raw material sample by interpolating its peak area from the calibration curve.
- Calculate the purity of the raw material by comparing the peak area of **50-C2-C9-4tail** to the total area of all peaks in the chromatogram.

Protocol 2: Quantification of 50-C2-C9-4tail in LNP Formulations by UPLC-ELSD

This protocol is designed for the simultaneous quantification of **50-C2-C9-4tail** and other lipid components (e.g., DSPC, Cholesterol, PEG-lipid) in a formulated LNP sample.

1. Materials and Reagents:

Methodological & Application





- 50-C2-C9-4tail reference standard
- DSPC, Cholesterol, and relevant PEG-lipid reference standards
- Methanol (MeOH), UPLC grade
- Acetonitrile (ACN), UPLC grade
- Water, UPLC grade
- Ammonium acetate, LC-MS grade

2. Instrumentation:

- UPLC system with a binary or quaternary pump and autosampler
- Evaporative Light Scattering Detector (ELSD)
- C8 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μm)

3. Sample Preparation:

- Prepare individual stock solutions of each lipid standard (50-C2-C9-4tail, DSPC, Cholesterol, PEG-lipid) at 1 mg/mL in methanol.
- Prepare a mixed stock solution containing all four lipids at their target ratio in the LNP formulation.
- Prepare a series of calibration standards by diluting the mixed stock solution with the mobile phase.
- Disrupt the LNP sample by diluting it with methanol to a final lipid concentration within the calibration range. This step is crucial for accurate analysis.[5]

4. Chromatographic Conditions:

- Mobile Phase A: Water with 10 mM Ammonium Acetate
- Mobile Phase B: Acetonitrile/Methanol (75:25, v/v) with 10 mM Ammonium Acetate
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 50 | | 8.0 | 100 | | 10.0 | 100 | | 10.1 |
 50 | | 12.0 | 50 |
- Flow Rate: 0.4 mL/min
- Column Temperature: 50°C
- Injection Volume: 5 μL
- · ELSD Settings:
- Drift Tube Temperature: 60°C
- Nebulizer Gas (Nitrogen): 40 psi

5. Data Analysis:



- Generate individual calibration curves for each lipid component.
- · Quantify each lipid in the LNP sample using its respective calibration curve.
- Determine the molar ratio of the lipid components in the formulation.

Data Presentation

Table 1: Quantitative Summary of 50-C2-C9-4tail Raw Material Analysis

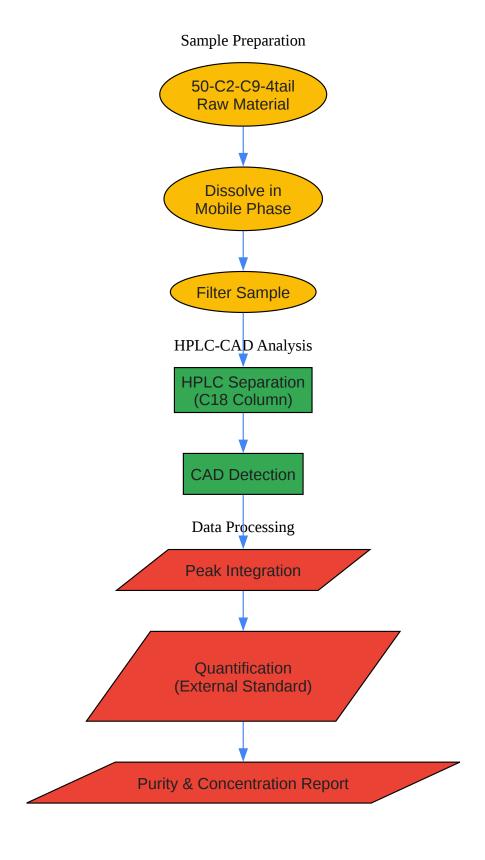
Parameter	Result	Acceptance Criteria
Purity (%)	99.5	≥ 98.0%
Concentration (mg/mL)	1.02	0.95 - 1.05 mg/mL
Impurity Profile	Peak 1: 0.2%, Peak 2: 0.3%	Individual impurity ≤ 0.5%

Table 2: Quantitative Analysis of Lipids in LNP Formulation

Lipid Component	Retention Time (min)	Concentration (µg/mL)	Molar Ratio
50-C2-C9-4tail	6.8	50.2	50
DSPC	5.2	10.1	10
Cholesterol	4.5	38.6	38.5
PEG-Lipid	8.1	1.6	1.5

Visualizations

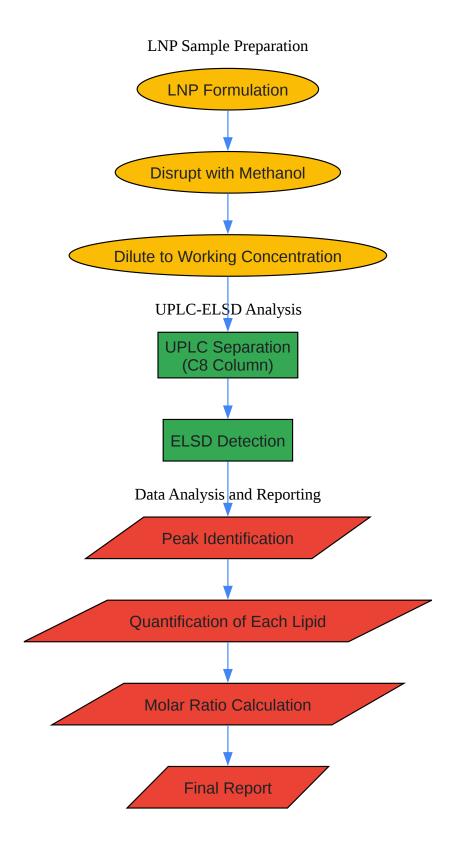




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Workflow for **50-C2-C9-4tail** Raw Material Quantification.





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Workflow for LNP Component Quantification.





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Conceptual Pathway of LNP-mediated mRNA Delivery.

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